molecular formula C22H16FN3O5S B2411978 N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260621-30-4

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2411978
CAS RN: 1260621-30-4
M. Wt: 453.44
InChI Key: SADVKQDOLFVMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16FN3O5S and its molecular weight is 453.44. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activities

  • A study by Fallah-Tafti et al. (2011) discussed the synthesis of N-benzyl substituted acetamide derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide. These compounds were evaluated for their Src kinase inhibitory activities and anticancer potential, particularly against human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Synthesis and Characterization

  • Xiong Jing (2011) synthesized and characterized derivatives of a similar compound, focusing on their structural aspects. This research contributes to understanding the chemical properties and potential applications of such compounds in medicinal chemistry (Xiong Jing, 2011).

Synthesis and Biological Evaluation

  • Research by Liu et al. (2016) involved synthesizing and evaluating similar benzothiazole derivatives for anticonvulsant activity and neurotoxicity. This study provides insights into the therapeutic potential of such compounds in neurological disorders (Liu et al., 2016).

Antitumor Activities

  • Jing (2011) also investigated the antitumor activities of similar compounds, highlighting their potential as therapeutic agents against various cancer types (Jing, 2011).

Design and Antimicrobial Activity

  • A study by Arshad (2020) focused on the design, synthesis, and antimicrobial activity of compounds related to N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, showcasing their potential in combating microbial infections (Arshad, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid, which is then coupled with 1,3-benzodioxole to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "ethyl acetoacetate", "thiophene-2-carboxylic acid", "1,3-benzodioxole", "ethyl chloroacetate", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "a. Dissolve 2-fluorobenzylamine (1.0 eq) in dichloromethane and add ethyl acetoacetate (1.2 eq) and triethylamine (1.2 eq).", "b. Stir the reaction mixture at room temperature for 1 hour.", "c. Add thiophene-2-carboxylic acid (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.", "d. Add water to the reaction mixture and extract the product with dichloromethane.", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid as a white solid.", "Step 2: Synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide", "a. Dissolve 1,3-benzodioxole (1.2 eq) in dichloromethane and add ethyl chloroacetate (1.2 eq) and triethylamine (1.2 eq).", "b. Stir the reaction mixture at room temperature for 1 hour.", "c. Add acetic anhydride (1.2 eq) and stir the reaction mixture at room temperature for 12 hours.", "d. Add N-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.1 eq) and N,N-dimethylformamide (DMF) to the reaction mixture.", "e. Stir the reaction mixture at room temperature for 12 hours.", "f. Add water to the reaction mixture and extract the product with dichloromethane.", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a white solid." ] }

CAS RN

1260621-30-4

Product Name

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C22H16FN3O5S

Molecular Weight

453.44

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16FN3O5S/c23-15-4-2-1-3-13(15)10-26-21(28)20-16(7-8-32-20)25(22(26)29)11-19(27)24-14-5-6-17-18(9-14)31-12-30-17/h1-9H,10-12H2,(H,24,27)

InChI Key

SADVKQDOLFVMJR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.